2-(4-(Thiazol-2-yl)phenyl)ethanamine
Overview
Description
2-(4-(Thiazol-2-yl)phenyl)ethanamine is a compound that features a thiazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities, including analgesic and anti-inflammatory effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine typically involves the condensation of a thiazole derivative with a phenyl ethanamine precursor. One common method is the reaction of 2-bromo-4-(thiazol-2-yl)benzene with ethanamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Thiazol-2-yl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .
Scientific Research Applications
2-(4-(Thiazol-2-yl)phenyl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylthiazol-2-yl)ethanamine
- 2-(4-(Thiazol-4-yl)phenyl)ethanamine
- 2-(4-(Thiazol-5-yl)phenyl)ethanamine
Uniqueness
2-(4-(Thiazol-2-yl)phenyl)ethanamine is unique due to the specific positioning of the thiazole ring, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[4-(1,3-thiazol-2-yl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYNWWKBSAAEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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